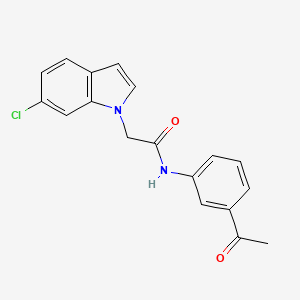

N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14979250

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15ClN2O2 |

|---|---|

| Molecular Weight | 326.8 g/mol |

| IUPAC Name | N-(3-acetylphenyl)-2-(6-chloroindol-1-yl)acetamide |

| Standard InChI | InChI=1S/C18H15ClN2O2/c1-12(22)14-3-2-4-16(9-14)20-18(23)11-21-8-7-13-5-6-15(19)10-17(13)21/h2-10H,11H2,1H3,(H,20,23) |

| Standard InChI Key | WGXWHDNWMIZLLB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |

Introduction

N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to the class of acetamides. Structurally, it combines an indole moiety with a substituted phenyl group, connected via an acetamide linkage. This compound's unique structural features make it a candidate for various biological and pharmacological investigations, particularly in the fields of medicinal chemistry and drug discovery.

Synthetic Pathways

The synthesis of N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide typically involves:

-

Preparation of the Indole Derivative: The indole ring is functionalized with a chlorine atom at the 6th position.

-

Amide Bond Formation: The indole derivative reacts with an acetophenone-based amine under conditions that promote amide bond formation, such as coupling agents (e.g., EDC or DCC).

-

Purification: The final product is purified using recrystallization or chromatographic methods.

Hypothetical Applications:

Given its structure, N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide could be explored for:

-

Enzyme inhibition assays targeting kinases or proteases.

-

Cytotoxicity studies against cancer cell lines.

-

Antioxidant assays due to the presence of an indole moiety.

Analytical Characterization

To confirm the identity and purity of N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide, several analytical techniques are employed:

Table 2: Analytical Methods

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural elucidation (¹H, ¹³C). |

| Mass Spectrometry | Molecular weight confirmation. |

| IR Spectroscopy | Functional group identification. |

| HPLC/GC-MS | Purity analysis and quantification. |

Toxicological Profile

While no specific toxicological data exists for this compound, general safety considerations for similar compounds include:

-

Acute Toxicity: Potential irritation to skin and eyes.

-

Chronic Exposure Risks: Possible mutagenicity or carcinogenicity due to aromatic chlorine substitution.

Proper laboratory safety protocols should be followed during handling.

Future Research Directions

Given its structural framework, future research could focus on:

-

Biological Screening: Testing its activity against cancer cell lines, bacterial strains, and inflammatory pathways.

-

Structure–Activity Relationship (SAR): Modifying substituents to enhance potency and selectivity.

-

Pharmacokinetics Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

This detailed overview highlights the potential of N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide as a versatile compound in medicinal chemistry research. Further experimental validation is necessary to unlock its full therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume